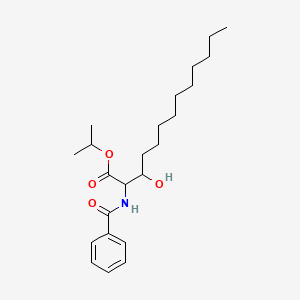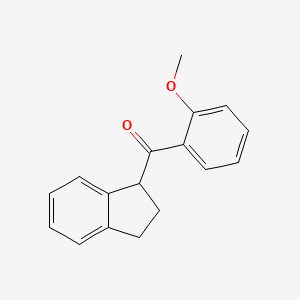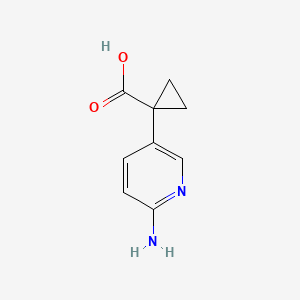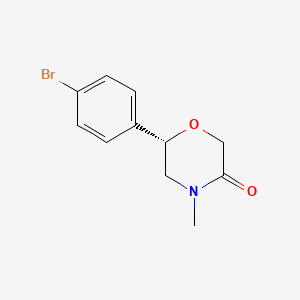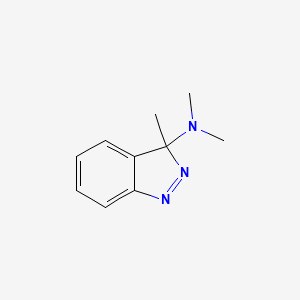
N,N,3-Trimethyl-3H-indazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N,3-Trimetil-3H-indazol-3-amina es un compuesto heterocíclico que pertenece a la familia de los indazoles. Los indazoles son conocidos por sus diversas actividades biológicas y se utilizan en diversas aplicaciones medicinales. Este compuesto, con su estructura única, ha despertado interés en los campos de la química, la biología y la medicina debido a sus posibles propiedades terapéuticas.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
Un método común incluye la ciclización de 2-azidobenzaldehídos con aminas en condiciones reductoras . Otro enfoque implica el uso de reacciones catalizadas por metales de transición, como la formación de enlaces N-N catalizada por Cu(OAc)2 en presencia de oxígeno .
Métodos de Producción Industrial
La producción industrial de N,N,3-Trimetil-3H-indazol-3-amina puede implicar la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El uso de reactores de flujo continuo y plataformas de síntesis automatizadas puede mejorar la eficiencia y la escalabilidad del proceso de producción.
Análisis De Reacciones Químicas
Tipos de Reacciones
N,N,3-Trimetil-3H-indazol-3-amina experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar los óxidos correspondientes.
Reducción: Las reacciones de reducción pueden conducir a la formación de derivados reducidos.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleófila y electrófila.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Los agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio se utilizan comúnmente.
Sustitución: Los reactivos como los halógenos, los agentes alquilantes y los agentes acilantes se utilizan en diversas condiciones.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir óxidos, mientras que las reacciones de sustitución pueden producir una variedad de derivados sustituidos.
Aplicaciones Científicas De Investigación
N,N,3-Trimetil-3H-indazol-3-amina tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Industria: Se utiliza en el desarrollo de nuevos materiales y como catalizador en reacciones químicas.
Mecanismo De Acción
El mecanismo de acción de N,N,3-Trimetil-3H-indazol-3-amina implica su interacción con objetivos moleculares y vías específicas. Por ejemplo, puede inhibir ciertas enzimas o receptores, lo que lleva a la modulación de los procesos biológicos. En la investigación del cáncer, se ha demostrado que afecta la apoptosis y la regulación del ciclo celular al dirigirse a vías como la vía p53/MDM2 .
Comparación Con Compuestos Similares
Compuestos Similares
1H-indazol-3-amina: Comparte una estructura central similar pero carece del grupo trimetilamina.
2H-indazol: Otro derivado de indazol con diferentes formas tautoméricas.
3-amino-1H-indazol-1-carboxamida: Conocida por su actividad antiproliferativa contra las células cancerosas.
Unicidad
N,N,3-Trimetil-3H-indazol-3-amina es única debido a su patrón de sustitución específico, que confiere propiedades químicas y biológicas distintas. Su grupo trimetilamina mejora su solubilidad y biodisponibilidad, lo que la convierte en una candidata prometedora para el desarrollo de fármacos.
Propiedades
Número CAS |
918903-33-0 |
|---|---|
Fórmula molecular |
C10H13N3 |
Peso molecular |
175.23 g/mol |
Nombre IUPAC |
N,N,3-trimethylindazol-3-amine |
InChI |
InChI=1S/C10H13N3/c1-10(13(2)3)8-6-4-5-7-9(8)11-12-10/h4-7H,1-3H3 |
Clave InChI |
PPMASHBXGWGUGD-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2=CC=CC=C2N=N1)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(2-Methylpropyl)-2-{[2-(morpholin-4-yl)ethyl]sulfanyl}thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12630955.png)
![2-[(3-Chloro-2-fluorobenzyl)(isopropyl)amino]ethanol](/img/structure/B12630960.png)
![5,11-Bis(benzyloxy)-1,2-dihydro-8H-[1]benzopyrano[4,3-d][1]benzoxepin-8-one](/img/structure/B12630970.png)

![N-[(3S)-1-Benzylpyrrolidin-3-yl]-2-methylprop-2-enamide](/img/structure/B12630988.png)
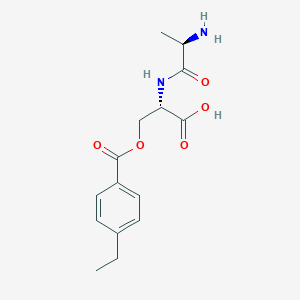
![1-[4-(3-Phenylpropyl)piperazin-1-yl]-2-(thiophen-2-yl)ethan-1-one](/img/structure/B12630994.png)
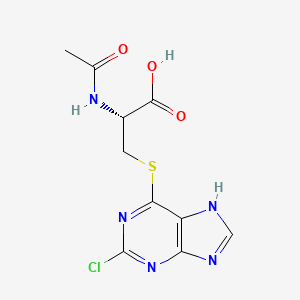
![Decyltris[(propan-2-yl)oxy]silane](/img/structure/B12631002.png)
